![molecular formula C14H8N4O2 B13332475 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine](/img/structure/B13332475.png)
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazole ring fused to a phenanthridine core, and a nitro group at the 5-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of arylhydrazines with malononitrile derivatives in the presence of a catalyst such as FeCl3-PVP in a water/PEG-400 medium . This reaction proceeds at room temperature and yields the desired pyrazole-containing compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as aqueous methods and solvent-free conditions, is often preferred to minimize environmental impact . Advanced techniques like microwave-assisted synthesis and sonochemical procedures can also be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyrazolo[4,3-a]phenanthridines, and various functionalized analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an inhibitor of specific enzymes, such as cyclin-dependent kinases (CDKs) and Pim kinases
Mechanism of Action
The mechanism of action of 5-Nitro-3H-pyrazolo[4,3-a]phenanthridine involves its interaction with molecular targets such as CDKs and Pim kinases. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells . The nitro group plays a crucial role in its activity, as it can undergo bioreduction to form reactive intermediates that further enhance its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-3H-pyrazolo[4,3-a]phenanthridine: A related compound with a similar core structure but lacking the nitro group.
5-Amino-3H-pyrazolo[4,3-a]phenanthridine: An amino derivative with different biological properties.
1-Iodo-5-nitro-3H-pyrazolo[4,3-a]phenanthridine: A halogenated analog with potential for further functionalization
Uniqueness
5-Nitro-3H-pyrazolo[4,3-a]phenanthridine stands out due to its potent inhibitory activity against specific kinases and its ability to induce apoptosis in cancer cells. The presence of the nitro group at the 5-position is a key factor that differentiates it from other similar compounds and contributes to its unique biological activities .
Properties
Molecular Formula |
C14H8N4O2 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
5-nitro-3H-pyrazolo[4,3-a]phenanthridine |
InChI |
InChI=1S/C14H8N4O2/c19-18(20)12-5-11-10(7-16-17-11)13-9-4-2-1-3-8(9)6-15-14(12)13/h1-7H,(H,16,17) |
InChI Key |
JKBYIWGVODPSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(C=C4C(=C23)C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


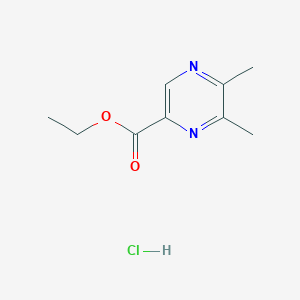
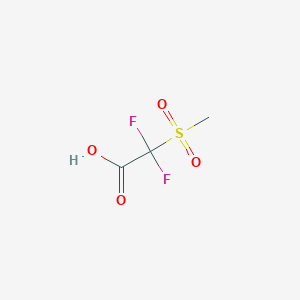
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
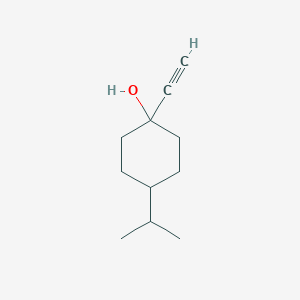
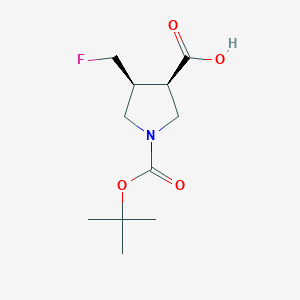
![8-Bromo-2-isopropylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13332425.png)
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)
![tert-Butyl 6-(5-cyanospiro[2.3]hexan-5-yl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate](/img/structure/B13332434.png)
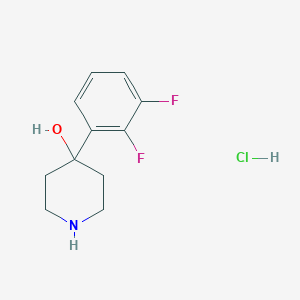
![5-Chloro-1-(difluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13332449.png)
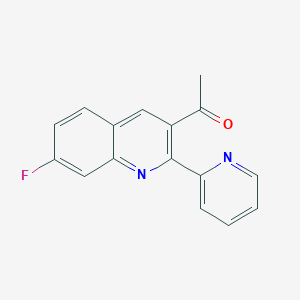
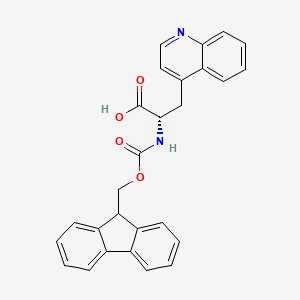
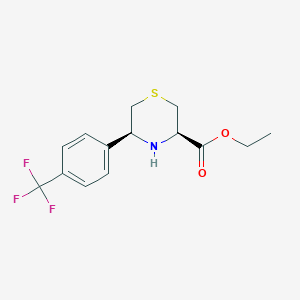
![(R)-3-Azaspiro[5.5]undecan-7-amine](/img/structure/B13332468.png)
